Calix(4)hydroquinone
Overview
Description
Calix(4)hydroquinone is a type of calixarene, a large molecule that’s shaped like a cup or chalice . It has been studied for its ability to form nanotubes and nanoclusters, incorporating various small guest molecules . These structures are formed through hydrogen bonding and van der Waals interactions .
Synthesis Analysis
The synthesis of Calix(4)hydroquinone and its derivatives has been a subject of research. One study discussed the use of the modular azide-alkyne cycloaddition approach for the synthesis of various triazole derivatives of thiacalix4arenes and calix4arenes .Molecular Structure Analysis
Calix(4)hydroquinone has a unique molecular structure that allows it to form nanotubes and nanoclusters. These structures are capable of incorporating various small guest molecules . The guest molecules exhibit different types of hydrogen bonding and van der Waals interactions .Chemical Reactions Analysis
The voltammograms of Calix(4)hydroquinone were measured in N,N-dimethylformamide (DMF) solutions, showing four reversible or quasi-reversible small waves and a more negative quasi-reversible large wave .Physical And Chemical Properties Analysis
Calix(4)hydroquinone exhibits interesting electrochemical properties. For instance, in rechargeable metal zinc batteries, it exhibits a high capacity of 335 mA h g−1 with an energy efficiency of 93% at 20 mA g−1 and a long life of 1000 cycles with a capacity retention of 87% at 500 mA g−1 .Scientific Research Applications
Synthesis and Chemical Behavior
Calix(4)hydroquinone (CHQ) has been synthesized through various pathways, demonstrating its versatile chemical behavior. For instance, Morita et al. (1992) described the synthesis of CHQ using methods like acetylation, Fries rearrangement, Baeyer-Villiger oxidation, hydrolysis, and oxidation. They also explored its NMR behavior, providing insights into its chemical properties (Morita, Agawa, Nomura, & Taniguchi, 1992).
Photoresist Development
CHQ has been used in the development of new types of photoresists. Nakayama and Ueda (1999) created a positive-type photoresist based on mono-substituted hydroquinone calix[8]arene, which showed high sensitivity and fine imaging capabilities (Nakayama & Ueda, 1999).
Catalytic Properties
A significant application of CHQ is in catalysis. Zakharov, Masunov, and Dreuw (2009) found that CHQ nanotubes can catalyze proton exchange between water and acetone, a property useful in various chemical processes (Zakharov, Masunov, & Dreuw, 2009).
Nitric Oxide Release
Wanigasekara et al. (2008) discovered that calix[4]monohydroquinone, a variant of CHQ, can be used in the generation of nitric oxide gas, a function that could have various industrial and medical applications (Wanigasekara, Gaeta, Neri, & Rudkevich, 2008).
Nanotechnology and Material Science
In the field of nanotechnology and material science, CHQ has shown promise. Hoffmann et al. (2004) studied CHQ nanotubes using NMR spectroscopy and DFT calculations, highlighting its potential in developing novel nanomaterials (Hoffmann, Sebastiani, Sugiono, Yun, Kim, Spiess, & Schnell, 2004). Furthermore, Zhou and Srinivasan (2013) utilized a calix[7]hydroquinone monolayer for the synthesis and immobilization of metallic nanoparticles, demonstrating its application in surface decoration and miniaturized 3D objects (Zhou & Srinivasan, 2013).
Electrochemical Properties
The electrochemical properties of CHQ have also been explored. Suga, Fujihira, Morita, and Agawa (1991) investigated the voltammetry of CHQ in solutions, revealing insights important for electrochemical applications (Suga, Fujihira, Morita, & Agawa, 1991).
Supramolecular Chemistry
CHQ has applications in supramolecular chemistry, as demonstrated by Kim et al. (2002), who studied its self-assembly into nanotube bundles, providing a basis for designing new functional materials (Kim et al., 2002).
Electroanalysis
CHQ derivatives are used in electroanalysis. O'Connor, Arrigan, and Svehla (1995) reviewed the use of calix[n]arenes in electroanalysis, highlighting the potential of CHQ derivatives in the selective binding of metal cations and their incorporation into electrochemical sensors (O'Connor, Arrigan, & Svehla, 1995).
Mechanism of Action
Future Directions
Research into Calix(4)hydroquinone and similar compounds is ongoing. One area of interest is their use in rechargeable batteries. For instance, Calix(4)quinone has been used in rechargeable aqueous zinc batteries, exhibiting high capacity and long life . Another potential area of research is the use of these compounds in the development of self-assembly chemistry .
properties
IUPAC Name |
pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23,25,26,27,28-octol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12,29-36H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUQEMVOXCMEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)O)CC5=C(C1=CC(=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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